molecular formula C2H4FNO2 B13570972 1-Fluoro-2-nitroethane

1-Fluoro-2-nitroethane

Cat. No.: B13570972
M. Wt: 93.06 g/mol
InChI Key: ABVGGNSBUIXEKU-UHFFFAOYSA-N
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Description

1-Fluoro-2-nitroethane (C₂H₃FNO₂) is an aliphatic compound featuring a fluorine atom and a nitro group (-NO₂) on adjacent carbon atoms. The nitro group is strongly electron-withdrawing, and the fluorine atom introduces electronegativity, making the compound highly reactive compared to simpler fluorinated alkanes. Applications may include use as an intermediate in organic synthesis, though safety and stability considerations are critical due to the nitro group’s propensity for exothermic decomposition .

Properties

Molecular Formula

C2H4FNO2

Molecular Weight

93.06 g/mol

IUPAC Name

1-fluoro-2-nitroethane

InChI

InChI=1S/C2H4FNO2/c3-1-2-4(5)6/h1-2H2

InChI Key

ABVGGNSBUIXEKU-UHFFFAOYSA-N

Canonical SMILES

C(CF)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

1-Fluoro-2-nitroethane can be synthesized through several methods. One common approach involves the reaction of ethyl halides with silver nitrite or sodium nitrite. For instance, ethyl bromide can react with sodium nitrite in the presence of a solvent to yield this compound . Another method involves the fluorination of nitroethane using a fluorinating agent such as hydrogen fluoride or a fluorine gas . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

1-Fluoro-2-nitroethane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, sodium hydroxide, and various oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1-Fluoro-2-nitroethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-fluoro-2-nitroethane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s reactivity and stability, affecting its overall biological activity . The pathways involved often include redox reactions and nucleophilic substitutions, which are critical in its biochemical interactions.

Comparison with Similar Compounds

Fluoroethane (C₂H₅F)

  • Structure : A single fluorine atom substituted in ethane.
  • Physical Properties :
    • CAS: 353-36-6 (from ).
    • Molecular Weight: 48.06 g/mol (vs. 109.05 g/mol for 1-Fluoro-2-nitroethane).
    • Reactivity: Less reactive due to the absence of a nitro group. Primarily used as a refrigerant or propellant.
  • Safety: Classified as non-hazardous under GHS (), unlike nitro-containing compounds, which require stricter handling protocols .

1,1-Difluoroethane (C₂H₄F₂)

  • Structure : Two fluorine atoms on the same carbon.
  • Physical Properties :
    • CAS: 75-37-6 ().
    • Molecular Weight: 66.05 g/mol.
    • Boiling Point: -24.7°C (estimated via Antoine equation in ).
  • Applications : Widely used as a refrigerant (R-152a). The absence of a nitro group results in higher thermal stability compared to this compound .

1-Fluoro-2-nitrobenzene (C₆H₄FNO₂)

  • Structure : Aromatic ring with fluorine and nitro groups in the ortho position.
  • Key Differences :
    • Aromatic vs. aliphatic backbone: The nitro group in aromatic systems stabilizes resonance, reducing explosive tendencies compared to aliphatic nitro compounds.
    • Molecular Weight: 157.10 g/mol ().
    • Handling: Precautionary measures (e.g., P201, P202 in ) are critical due to nitro-associated hazards .

1-Chloro-2-fluoroethene (C₂H₂ClF)

  • Structure : Unsaturated compound with chlorine and fluorine.
  • Properties: CAS: 460-16-2 (). Molecular Weight: 80.49 g/mol.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazards/Handling Precautions
This compound C₂H₃FNO₂ 109.05 -F, -NO₂ Likely explosive decomposition
Fluoroethane C₂H₅F 48.06 -F Non-hazardous (GHS)
1,1-Difluoroethane C₂H₄F₂ 66.05 -F, -F Refrigerant use; stable
1-Fluoro-2-nitrobenzene C₆H₄FNO₂ 157.10 -F, -NO₂ (aromatic) Precautionary handling required
1-Chloro-2-fluoroethene C₂H₂ClF 80.49 -Cl, -F, C=C Polymerization reactivity

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